molecular formula C24H44N4O4 B1605119 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone CAS No. 5834-63-9

1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone

Cat. No.: B1605119
CAS No.: 5834-63-9
M. Wt: 452.6 g/mol
InChI Key: LAIGWNLGTIDKPL-UHFFFAOYSA-N
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Description

1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone is a complex organic compound with the molecular formula C24H44N4O4. It is known for its unique structure, which includes four secondary amide groups and a cyclic framework. This compound is used in biological studies, particularly as a metabolite of Corynebacterium Aurantiacum .

Preparation Methods

The synthesis of 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone involves multiple steps, typically starting with the formation of the cyclic framework. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the amide groups. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines .

Scientific Research Applications

1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in metabolic pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone can be compared to other cyclic amides, such as:

    1,8,15,22-Tetraazacyclononacosane-2,9,16,23-tetrone: Similar in structure but with different functional groups.

    1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone: Another cyclic oligomer with distinct properties.

The uniqueness of this compound lies in its specific arrangement of amide groups and its biological relevance .

Properties

IUPAC Name

1,8,15,22-tetrazacyclooctacosane-2,9,16,23-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N4O4/c29-21-13-5-1-9-17-25-22(30)14-6-2-11-19-27-24(32)16-8-4-12-20-28-23(31)15-7-3-10-18-26-21/h1-20H2,(H,25,30)(H,26,29)(H,27,32)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIGWNLGTIDKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207072
Record name 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5834-63-9
Record name 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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